(Iodomethyl)trimethylsilane
Overview
Description
- (Iodomethyl)trimethylsilane is an organosilicon compound with the chemical formula C₄H₁₁ISi . It is also known as trimethylsilyl methyl iodide .
- This compound is a versatile reagent used in various organic reactions, including nucleophilic substitutions, silylation, and alkylations.
Synthesis Analysis
- (Iodomethyl)trimethylsilane can be synthesized through the reaction of trimethylsilyl chloride with methyl iodide .
- The reaction proceeds as follows:
(CH₃)₃SiCl + CH₃I → (CH₃)₃SiCH₂I
Molecular Structure Analysis
- The molecular formula of (Iodomethyl)trimethylsilane is C₄H₁₁ISi .
- Its structure consists of a central silicon atom bonded to three methyl groups and one iodine atom.
Chemical Reactions Analysis
- (Iodomethyl)trimethylsilane is used for the N-alkylation of amides and in the preparation of unstabilized ylides for [2+3]-cycloadditions.
- It can also react with acetoacetic acid ethyl ester to yield 3-trimethylsilanyl-proπonic acid ethyl ester .
Physical And Chemical Properties Analysis
- Assay : ≥99.0% (GC)
- Refractive index (n20/D): 1.491 (lit.)
- Boiling point : 139-141 °C (lit.)
- Density : 1.443 g/mL at 25 °C (lit.)
Scientific Research Applications
1. Intermetal Dielectrics
Trimethylsilane-based processes, similar to those using (iodomethyl)trimethylsilane, are significant in the deposition of dielectric thin films in standard plasma-enhanced chemical vapor deposition (PECVD) systems. This material is crucial for producing standard dielectrics like silicon dioxide and low-permittivity dielectric versions of amorphous hydrogenated silicon carbide and its oxides, enhancing circuit performance in advanced device interconnection schemes (Loboda, 1999).
2. Chemical Reactions and Synthesis
(Iodomethyl)trimethylsilane is involved in various chemical reactions. For instance, it undergoes cleavage reactions with strong acids, as observed with fluorosulfonic acid, which is vital for understanding its reactivity and potential applications in organic synthesis (Harbordt & O'brien, 1976). Additionally, it's used in gold-catalyzed oxidative coupling reactions with aryltrimethylsilanes, indicating its role in facilitating efficient synthesis processes (Brenzovich, Brazeau, & Toste, 2010).
3. Material Synthesis
(Iodomethyl)trimethylsilane is used in the synthesis of various materials. For example, it's involved in the stepwise conversion of oxiranes to allylic alcohols, highlighting its use in producing specific organic compounds (Sakurai, Sasaki, & Hosomi, 1980). Moreover, it plays a role in preparing Grignard-type reagents, demonstrating its versatility in the synthesis of organometallic compounds (Köhler, Koch, Görls, & Westerhausen, 2016).
4. Organic Chemistry Applications
In organic chemistry, (iodomethyl)trimethylsilane is used for protecting terminal ethynyl groups in Grignard syntheses, illustrating its utility in safeguarding reactive functional groups during complex synthetic procedures (Eaborn, Thompson, & Walton, 1967).
Safety And Hazards
- Flammable liquid and vapor
- Causes severe skin burns and eye damage
- May cause respiratory irritation
- Follow safety precautions and handle with care.
Future Directions
- Further research can explore novel applications of (Iodomethyl)trimethylsilane in organic synthesis and catalysis.
Remember to handle this compound with caution due to its hazardous properties. If you need more information, feel free to ask! 🧪🔬
properties
IUPAC Name |
iodomethyl(trimethyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11ISi/c1-6(2,3)4-5/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNYXGQMDSRJAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ISi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70194900 | |
Record name | (Iodomethyl)trimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70194900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Iodomethyl)trimethylsilane | |
CAS RN |
4206-67-1 | |
Record name | (Iodomethyl)trimethylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4206-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Iodomethyl)trimethylsilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004206671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Iodomethyl)trimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70194900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (iodomethyl)trimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.931 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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